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Compound of Interest

Compound Name: Sniper(ER)-87

Cat. No.: B12423558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Sniper(ER)-87, a potent

and selective estrogen receptor α (ERα) degrader, in cell culture experiments. Sniper(ER)-87
is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) that induces the

degradation of ERα through the ubiquitin-proteasome system.[1][2] It is a chimeric molecule

composed of an Inhibitor of Apoptosis Protein (IAP) ligand (a derivative of LCL161) and the

ERα ligand 4-hydroxytamoxifen, connected by a PEG linker.[1][2]

Mechanism of Action
Sniper(ER)-87 functions by forming a ternary complex between the target protein (ERα) and

an E3 ubiquitin ligase. Specifically, it preferentially recruits the X-linked inhibitor of apoptosis

protein (XIAP), an E3 ubiquitin ligase, to ERα. This proximity induces the poly-ubiquitination of

ERα, marking it for degradation by the 26S proteasome. This targeted protein degradation

leads to the suppression of estrogen signaling and inhibits the growth of ERα-positive cancer

cells.

Quantitative Data Summary
The following tables summarize the key quantitative data for Sniper(ER)-87 in relevant breast

cancer cell lines.
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Parameter Cell Line Value Reference

IC50 (Cell Growth) MCF-7 15.6 nM

T47D 9.6 nM

MDA-MB-231 (ERα-

negative)
No significant effect

DC50 (ERα

Degradation)
Not specified 3 nM

IC50 (ERα

Degradation)
Not specified 0.097 µM

Table 1: In Vitro Efficacy of Sniper(ER)-87.

Parameter Value Reference

Molecular Weight 1044.32 g/mol

Formula C59H73N5O10S

Solubility Soluble to 100 mM in DMSO

Storage Store at -20°C

Table 2: Physicochemical Properties of Sniper(ER)-87.
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Caption: Mechanism of Action of Sniper(ER)-87.

Experimental Workflow Diagram
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Caption: General Experimental Workflow for Sniper(ER)-87.

Detailed Experimental Protocols
Cell Culture and Maintenance
This protocol describes the standard procedures for culturing ERα-positive (MCF-7, T47D) and

ERα-negative (MDA-MB-231) breast cancer cell lines.

Materials:

MCF-7, T47D, or MDA-MB-231 cell lines

Growth Medium:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b12423558?utm_src=pdf-body-img
https://www.benchchem.com/product/b12423558?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal

Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-

Streptomycin.

For T47D and MDA-MB-231: RPMI-1640 medium supplemented with 10% FBS and 1%

Penicillin-Streptomycin.

Phosphate-Buffered Saline (PBS), sterile

0.25% Trypsin-EDTA

T-75 cell culture flasks

Humidified incubator at 37°C with 5% CO2

Procedure:

Maintain cell cultures in T-75 flasks in a humidified incubator.

Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.

To passage, aspirate the growth medium and wash the cell monolayer once with sterile PBS.

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until

cells detach.

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

Gently pipette the cell suspension up and down to create a single-cell suspension.

Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 split ratio) to a new T-75 flask

containing fresh growth medium.

Renew the growth medium every 2-3 days.

Western Blot for ERα Degradation
This protocol details the procedure to assess the degradation of ERα protein levels following

treatment with Sniper(ER)-87.
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Materials:

Cultured MCF-7 or T47D cells

6-well cell culture plates

Sniper(ER)-87 (stock solution in DMSO)

Proteasome inhibitor (e.g., MG132) as a control

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels, running buffer, and transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies:

Anti-ERα antibody

Anti-XIAP antibody

Anti-cIAP1 antibody

Anti-β-actin or Anti-GAPDH antibody (loading control)

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:
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Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates at a density of 2 x 10^5 to 5 x 10^5

cells per well. Allow cells to adhere overnight.

Compound Preparation: Prepare serial dilutions of Sniper(ER)-87 in complete growth

medium. A typical concentration range to test is 1 nM to 1000 nM. Include a vehicle control

(DMSO) and a positive control for proteasome inhibition (e.g., 100 nM Sniper(ER)-87 + 10

µM MG132, pre-treated for 1 hour).

Treatment: Aspirate the medium from the wells and replace it with the medium containing the

different concentrations of Sniper(ER)-87 or controls. Incubate for a specified time, typically

6 to 24 hours.

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to

each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice

for 30 minutes, vortexing occasionally.

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the

supernatant and determine the protein concentration using a BCA assay.

SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples (e.g., 20-30

µg per lane). b. Separate proteins by SDS-PAGE and transfer them to a PVDF or

nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room

temperature. d. Incubate the membrane with the primary antibody (e.g., anti-ERα) overnight

at 4°C, following the manufacturer's recommended dilution. e. Wash the membrane three

times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1

hour at room temperature. g. Wash the membrane three times with TBST. h. Apply ECL

substrate and visualize the protein bands using a chemiluminescence imaging system. i.

Strip and re-probe the membrane for loading controls (β-actin or GAPDH) and other proteins

of interest (XIAP, cIAP1).

Cell Viability Assay
This protocol describes how to measure the effect of Sniper(ER)-87 on the viability and

proliferation of breast cancer cells using a colorimetric assay such as MTS or MTT.

Materials:
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Cultured MCF-7, T47D, or MDA-MB-231 cells

96-well cell culture plates (clear bottom)

Sniper(ER)-87 (stock solution in DMSO)

MTS or MTT reagent

Solubilization solution (for MTT assay, e.g., DMSO or Sorenson's glycine buffer)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 to 8,000 cells per well in 100

µL of growth medium. Allow cells to adhere overnight.

Treatment: Prepare serial dilutions of Sniper(ER)-87 in growth medium. Add 100 µL of the

diluted compound to the respective wells (this will result in a 2x dilution of the compound, so

prepare concentrations accordingly). A final concentration range of 0.1 nM to 10 µM is

recommended. Include a vehicle control (DMSO).

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

Assay:

For MTS assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at

37°C. After incubation, carefully remove the medium and add 100 µL of solubilization

solution to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for

MTS, 570 nm for MTT) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the data and determine the IC50 value using non-linear regression

analysis.
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Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with

Sniper(ER)-87 using propidium iodide (PI) staining and flow cytometry.

Materials:

Cultured MCF-7 or T47D cells

6-well cell culture plates

Sniper(ER)-87 (stock solution in DMSO)

PBS, sterile

70% ethanol, ice-cold

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells in 6-well plates as described for the Western blot

protocol. Treat the cells with various concentrations of Sniper(ER)-87 (e.g., 10 nM, 100 nM)

and a vehicle control for 24 to 72 hours.

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS,

trypsinize, and then combine with the floating cells from the supernatant.

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant

and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PBS. While gently

vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for

at least 2 hours (or overnight).

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash

the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
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Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000

events per sample.

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle

distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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